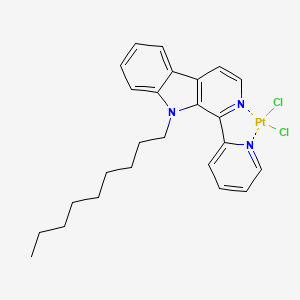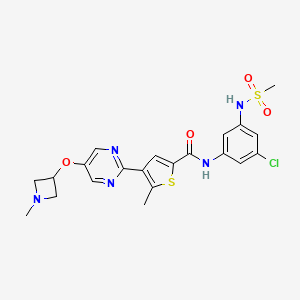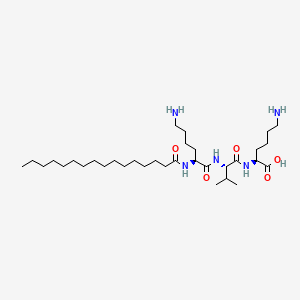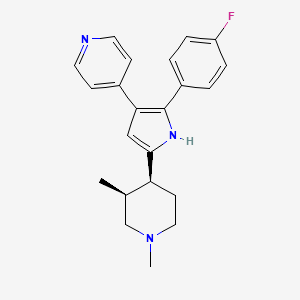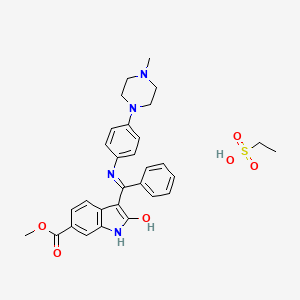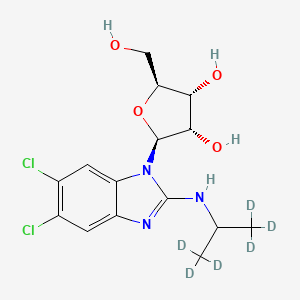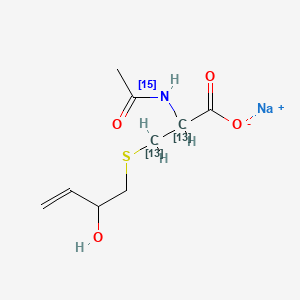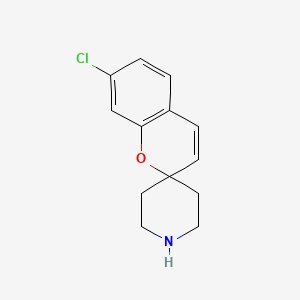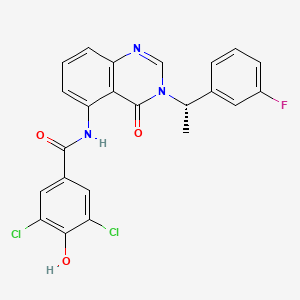
Hsd17B13-IN-48
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hsd17B13-IN-48 is a novel inhibitor targeting the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the progression of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). The inhibition of HSD17B13 has shown potential in reducing liver inflammation and fibrosis, making this compound a promising candidate for therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-48 involves multiple steps, including the formation of key intermediates and the final coupling reactionThe final step often involves a coupling reaction to attach the inhibitor moiety to the core structure .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions (e.g., temperature, pressure, solvent), and implementing purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow chemistry can further enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Hsd17B13-IN-48 undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., alkyl halides, amines). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various intermediates and the final this compound compound. Each intermediate is characterized and purified before proceeding to the next step in the synthetic route .
Wissenschaftliche Forschungsanwendungen
Hsd17B13-IN-48 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HSD17B13 in lipid metabolism and enzyme inhibition.
Biology: Investigated for its effects on liver cells and its potential to reduce liver inflammation and fibrosis.
Medicine: Explored as a therapeutic agent for the treatment of NAFLD, NASH, and other liver diseases.
Wirkmechanismus
Hsd17B13-IN-48 exerts its effects by inhibiting the enzymatic activity of HSD17B13. This enzyme is involved in the metabolism of steroids and lipid mediators. By inhibiting HSD17B13, this compound reduces the biosynthesis of pro-inflammatory lipid mediators, thereby decreasing liver inflammation and fibrosis. The molecular targets and pathways involved include the lipid droplet-associated proteins and the signaling pathways regulating lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Hsd17B13-IN-48 is compared with other similar compounds such as BI-3231, another potent and selective HSD17B13 inhibitor. While both compounds target the same enzyme, this compound has shown higher selectivity and potency in preclinical studies. Other similar compounds include various HSD17B13 inhibitors identified through high-throughput screening and structure-based design .
List of Similar Compounds
This compound stands out due to its unique chemical structure and higher efficacy in inhibiting HSD17B13, making it a promising candidate for further research and development.
Eigenschaften
Molekularformel |
C23H16Cl2FN3O3 |
|---|---|
Molekulargewicht |
472.3 g/mol |
IUPAC-Name |
3,5-dichloro-N-[3-[(1S)-1-(3-fluorophenyl)ethyl]-4-oxoquinazolin-5-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C23H16Cl2FN3O3/c1-12(13-4-2-5-15(26)8-13)29-11-27-18-6-3-7-19(20(18)23(29)32)28-22(31)14-9-16(24)21(30)17(25)10-14/h2-12,30H,1H3,(H,28,31)/t12-/m0/s1 |
InChI-Schlüssel |
NJKMJALOBLNOQC-LBPRGKRZSA-N |
Isomerische SMILES |
C[C@@H](C1=CC(=CC=C1)F)N2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl |
Kanonische SMILES |
CC(C1=CC(=CC=C1)F)N2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12384570.png)
